molecular formula C25H23ClN2O5 B11355020 5-chloro-3-methyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide

5-chloro-3-methyl-N-(pyridin-2-yl)-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide

Cat. No.: B11355020
M. Wt: 466.9 g/mol
InChI Key: ZRUJJVDEWRJQNY-UHFFFAOYSA-N
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Description

5-CHLORO-3-METHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzofuran ring, a pyridine moiety, and multiple methoxy groups. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-3-METHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzofuran core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-3-METHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-CHLORO-3-METHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CHLORO-3-METHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-CHLORO-3-METHYL-N-(PYRIDIN-2-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H23ClN2O5

Molecular Weight

466.9 g/mol

IUPAC Name

5-chloro-3-methyl-N-pyridin-2-yl-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H23ClN2O5/c1-15-18-13-17(26)8-9-19(18)33-23(15)25(29)28(22-7-5-6-10-27-22)14-16-11-20(30-2)24(32-4)21(12-16)31-3/h5-13H,14H2,1-4H3

InChI Key

ZRUJJVDEWRJQNY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Cl)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=N4

Origin of Product

United States

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